molecular formula C19H19NO5 B4293741 2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene

2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene

Cat. No.: B4293741
M. Wt: 341.4 g/mol
InChI Key: HGMABLHBLUHIHZ-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a chromene core with a nitro group at the 3-position and diethoxyphenyl substituents at the 2-position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene typically involves a multi-step process. One common method is the cyclization of 2-(3,4-diethoxyphenyl)ethanamine with appropriate reagents to form the chromene core. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and nitration steps efficiently. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The chromene core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Cyclization: Acidic or basic catalysts to promote ring closure.

Major Products

    Reduction: 2-(3,4-Diethoxyphenyl)-3-amino-2H-chromene.

    Substitution: Various substituted chromenes depending on the nucleophile used.

    Cyclization: Polycyclic compounds with extended conjugation.

Scientific Research Applications

2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene is not fully understood but is believed to involve interactions with various molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene: Similar structure but with methoxy groups instead of diethoxy groups.

    2-(3,4-Diethoxyphenyl)-3-amino-2H-chromene: Reduction product of the nitro compound.

    2-(3,4-Diethoxyphenyl)-3-hydroxy-2H-chromene: Hydroxylated derivative.

Uniqueness

2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene is unique due to the presence of both diethoxy groups and a nitro group, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-3-23-17-10-9-14(12-18(17)24-4-2)19-15(20(21)22)11-13-7-5-6-8-16(13)25-19/h5-12,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMABLHBLUHIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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